![molecular formula C27H34N2O2S B14067623 N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)
N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a thiophene ring, a pyrroloisoquinoline core, and multiple substituents, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves multiple steps, including the formation of the pyrroloisoquinoline core, introduction of the thiophene ring, and subsequent functionalization. A common synthetic route may include:
Formation of the Pyrroloisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrroloisoquinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the methoxy group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the pyrroloisoquinoline core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield a sulfone derivative, while reduction of the carboxamide group may produce an amine derivative.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.
Material Science: The compound’s electronic properties may be explored for use in organic electronics or as a component in advanced materials.
作用机制
The mechanism by which N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
- N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide
- N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate
- N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C27H34N2O2S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC 名称 |
N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C27H34N2O2S/c1-17(2)13-19-14-20-18(15-23(19)31-7)10-11-29-22(26(30)28(6)27(3,4)5)16-21(25(20)29)24-9-8-12-32-24/h8-9,12,14-17H,10-11,13H2,1-7H3 |
InChI 键 |
CHJXWGDWZIUJQF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=C2CCN3C(=CC(=C3C2=C1)C4=CC=CS4)C(=O)N(C)C(C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


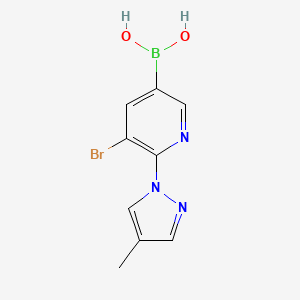
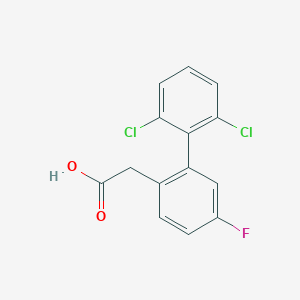
![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)
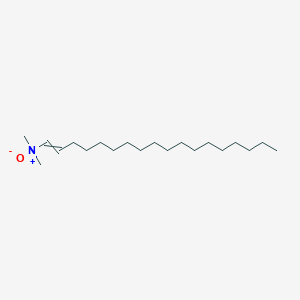
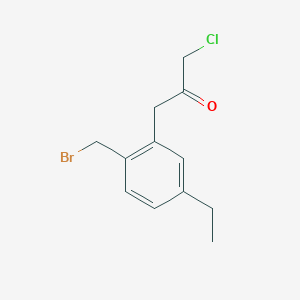
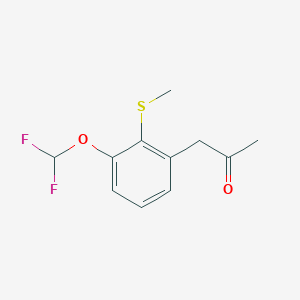

![(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14067589.png)

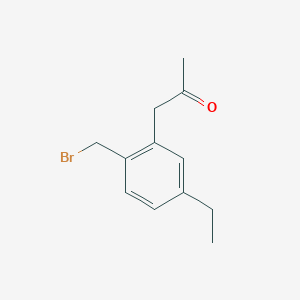
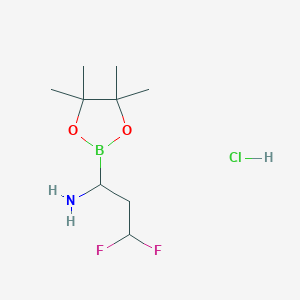
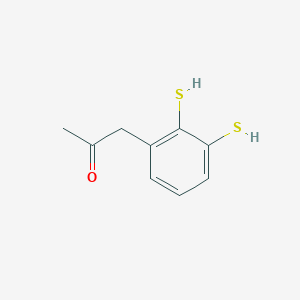
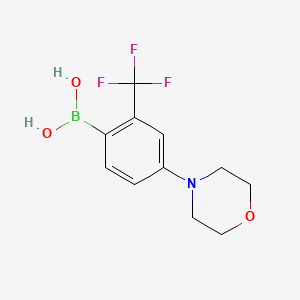
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)
